Gly-Val-Tyr-Val-His-Pro-Val
Description
The compound Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine is a peptide composed of seven amino acids. Peptides like this one play crucial roles in various biological processes and have significant potential in scientific research and medical applications.
Properties
Molecular Formula |
C37H55N9O9 |
|---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H55N9O9/c1-19(2)29(43-28(48)16-38)34(51)41-25(14-22-9-11-24(47)12-10-22)32(49)44-30(20(3)4)35(52)42-26(15-23-17-39-18-40-23)36(53)46-13-7-8-27(46)33(50)45-31(21(5)6)37(54)55/h9-12,17-21,25-27,29-31,47H,7-8,13-16,38H2,1-6H3,(H,39,40)(H,41,51)(H,42,52)(H,43,48)(H,44,49)(H,45,50)(H,54,55)/t25-,26-,27-,29-,30-,31-/m0/s1 |
InChI Key |
WWDNAGBKUMGNDQ-JTLZFHFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, Valine, is coupled to the growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (Tyrosine, Valine, Histidine, Proline, Valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
GVYVHPV contains tyrosine (Tyr), histidine (His), and proline (Pro), which are susceptible to oxidation.
-
Tyrosine Oxidation :
The phenolic hydroxyl group of Tyr undergoes oxidation in the presence of peroxidases or reactive oxygen species (ROS), forming dityrosine crosslinks. This reaction is critical in peptide aggregation and stability.Reaction Conditions Major Product Tyr → Dityrosine H₂O₂, peroxidase, pH 7.4, 37°C Dityrosine-linked peptide -
Histidine Oxidation :
His residues can form 2-oxo-histidine under strong oxidative conditions, altering metal-binding properties.
Hydrolysis Reactions
Hydrolysis of peptide bonds depends on pH, temperature, and enzymatic activity.
Acid/Base Hydrolysis
-
Acidic Conditions :
Prolonged exposure to 6M HCl at 110°C cleaves all peptide bonds, yielding individual amino acids (Gly, Val, Tyr, His, Pro). -
Alkaline Conditions :
High pH (e.g., 0.1M NaOH) selectively hydrolyzes Asp-Pro bonds, though GVYVHPV lacks Asp, rendering it relatively stable .
Enzymatic Hydrolysis
GVYVHPV lacks canonical cleavage sites for trypsin (Lys/Arg) and chymotrypsin (aromatic residues at specific positions), but nonspecific proteases may degrade it under physiological conditions .
Substitution Reactions
Side-chain functional groups enable site-specific modifications:
-
Histidine Modification :
His reacts with diethylpyrocarbonate (DEPC) to form N-carbethoxyhistidine, blocking metal coordination. -
Tyrosine Iodination :
Electrophilic iodination at Tyr’s ortho position occurs in the presence of I₂ and mild oxidizing agents.Reaction Reagents Application His + DEPC Diethylpyrocarbonate, pH 6 Metal-binding studies Tyr + I₂ Iodine, chloramine-T Radiolabeling
Stability and Degradation
GVYVHPV’s stability varies with environmental factors:
-
Thermal Stability :
Degrades at >60°C in aqueous solutions, forming cyclic byproducts via Pro-assisted intramolecular reactions. -
pH Stability :
Most stable at pH 5–7; rapid deamidation occurs at His residues under alkaline conditions (pH >9) .Condition Half-Life Primary Degradation Pathway pH 7.4, 25°C 14 days Oxidation (Tyr/His) pH 9.0, 37°C 2 days Deamidation, hydrolysis
Reduction Reactions
Disulfide bonds are absent in GVYVHPV, but reducing agents like dithiothreitol (DTT) stabilize thiol-containing residues in related peptides.
Synthetic Modifications
GVYVHPV’s N- and C-termini are amenable to functionalization:
-
N-terminal Acetylation :
Enhances metabolic stability by blocking aminopeptidase activity. -
C-terminal Amidation :
Improves receptor-binding affinity in peptide analogs .
Key Research Findings
Scientific Research Applications
Antihypertensive Properties
One of the significant applications of Gly-Val-Tyr-Val-His-Pro-Val is its potential role as an antihypertensive agent. Research has shown that peptides containing sequences like Val-Tyr exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure. The mechanism involves the inhibition of ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor.
- Case Study : A study on the dipeptide Val-Tyr demonstrated its ability to lower blood pressure in rat models, suggesting that similar sequences, including this compound, may have comparable effects .
Antitumor Activity
This compound has also been explored for its potential antitumor properties. Peptides are increasingly recognized for their ability to inhibit tumor growth and metastasis.
- Research Findings : An antitumor protein containing similar sequences was isolated and shown to possess significant cytotoxic effects on various cancer cell lines. The presence of specific amino acids like Val and Tyr in the sequence may enhance its biological activity against tumors .
Neuroprotective Effects
Peptides such as this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Insights : Research indicates that certain peptides can protect neuronal cells from apoptosis and oxidative stress. The combination of Gly, Val, and His in this peptide could contribute to its protective mechanisms against neurodegeneration .
Drug Delivery Systems
The structural properties of Gly-Val-Tyr-Val make it a suitable candidate for drug delivery systems. Its ability to form micelles can be utilized for encapsulating therapeutic agents.
- Application Example : Studies on peptide aggregation show that sequences like Val-Tyr can form stable micelles in aqueous solutions, which can be harnessed for targeted drug delivery applications .
Synthesis and Analytical Techniques
The synthesis of Gly-Val-Tyr-Val can be achieved through solid-phase peptide synthesis techniques. Advanced analytical methods are employed to characterize and quantify this peptide in various formulations.
- Analytical Methods : High-performance liquid chromatography (HPLC) combined with fluorescence detection has been successfully used to analyze peptides like Gly-Val-Tyr-Val in biological samples .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycine-Valine-Tyrosine-Valine-Histidine-Proline: Lacks the terminal Valine residue.
Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine-Histidine: Contains an additional Histidine residue.
Uniqueness
Glycine-Valine-Tyrosine-Valine-Histidine-Proline-Valine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules, making it valuable in various research and therapeutic contexts.
Biological Activity
Gly-Val-Tyr-Val-His-Pro-Val is a peptide composed of seven amino acids that has garnered attention for its potential biological activities. This article reviews the biological properties of this peptide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The sequence of this compound includes a mix of hydrophobic and polar amino acids, which contribute to its structural stability and biological activity. The presence of proline in the sequence is notable as it can induce unique conformational constraints, affecting the peptide's interaction with biological targets.
Antihypertensive Effects
One significant area of research involves the peptide's antagonistic properties against angiotensin II (Ang II). A related peptide, hIIA (H2N-Glu-Gly-Val-Tyr-Val-His-Pro-Val-COOH), demonstrated a capacity to inhibit Ang II binding to its receptors. This inhibition resulted in a significant reduction in intracellular calcium levels and prostaglandin E2 synthesis in mesangial cells, indicating potential antihypertensive applications .
Table 1: Antihypertensive Activity of hIIA
| Parameter | Value |
|---|---|
| IC50 for Ang II binding | 2 x 10^-7 M |
| Inhibition of hypertensive response | 66% reduction at 200 µg/kg/min |
Antiviral Properties
Research has indicated that peptides similar to this compound may exhibit antiviral activity. For instance, a study on marine-derived peptides showed that certain sequences displayed potent antiviral effects, suggesting that modifications or derivatives of this compound could be explored for similar applications against viruses such as SARS-CoV-2 .
Table 2: Antiviral Activity of Related Peptides
| Peptide Sequence | EC50 (µM) | CC50 (µM) |
|---|---|---|
| Ac-Abu-dTyr-Leu-Gln-VS | 3.7 | >100 |
| Gly-Met-Asp-Val-Ile-Asn-Met | Not specified | Not specified |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Receptor Interaction : The peptide mimics the structure of Ang II, allowing it to compete for binding sites on receptors, thus inhibiting the physiological effects of Ang II.
- Calcium Signaling : By modulating calcium signaling pathways, the peptide can influence various cellular responses linked to hypertension and inflammation.
- Antiviral Mechanisms : Similar peptides have been shown to interfere with viral replication processes, potentially by inhibiting proteases essential for viral maturation .
Case Studies
In vivo studies have further elucidated the biological activity of related peptides:
- Hypertension Model : In rat models, intravenous infusion of hIIA resulted in a marked decrease in blood pressure when challenged with Ang II, underscoring its potential as an antihypertensive agent .
- Antiviral Efficacy : Marine peptides containing sequences similar to this compound were tested against various viral strains. The results indicated significant inhibition of viral replication and reduced cytotoxicity in host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
